molecular formula C10H12O2 B1353104 Methyl 2-(m-tolyl)acetate CAS No. 53088-69-0

Methyl 2-(m-tolyl)acetate

Cat. No.: B1353104
CAS No.: 53088-69-0
M. Wt: 164.2 g/mol
InChI Key: AWTKFTNNPQGGLX-UHFFFAOYSA-N
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Description

Methyl 2-(m-tolyl)acetate is an organic compound with the molecular formula C10H12O2. It is an ester derived from the reaction of methanol and 2-(m-tolyl)acetic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its IUPAC name is methyl (3-methylphenyl)acetate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(m-tolyl)acetate can be synthesized through the esterification of 2-(m-tolyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process where 2-(m-tolyl)acetic acid and methanol are fed into a reactor containing an acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(m-tolyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-(m-tolyl)acetate has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Methyl 2-(m-tolyl)acetate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Its pleasant aroma and applications in the fragrance industry also set it apart from other similar compounds .

Properties

IUPAC Name

methyl 2-(3-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8-4-3-5-9(6-8)7-10(11)12-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTKFTNNPQGGLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408656
Record name Methyl 2-(m-tolyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53088-69-0
Record name Methyl 2-(m-tolyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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